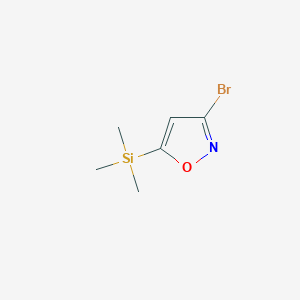
2,4-dichloro-1-(prop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-1-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a prop-1-en-2-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(prop-1-en-2-yl)benzene, where chlorine atoms are introduced at the 2 and 4 positions of the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-1-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-dichloro-1-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which may exert biological effects through different pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-dichloro-2-(prop-1-en-2-yl)benzene
- 2,4-dichloro-1-isopropoxybenzene
- 1-isopropyl-4-(prop-1-en-2-yl)benzene
Uniqueness
2,4-dichloro-1-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves the alkylation of 2,4-dichlorobenzene with propargyl chloride followed by dehydrohalogenation to form the final product.", "Starting Materials": [ "2,4-dichlorobenzene", "propargyl chloride", "sodium hydroxide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzene (1.0 eq) and potassium carbonate (2.0 eq) in acetone and stir at room temperature for 30 minutes.", "Step 2: Add propargyl chloride (1.2 eq) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain 2,4-dichloro-1-(prop-1-en-2-yl)benzene." ] } | |
Número CAS |
104517-04-6 |
Fórmula molecular |
C9H8Cl2 |
Peso molecular |
187.06 g/mol |
Nombre IUPAC |
2,4-dichloro-1-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3 |
Clave InChI |
AHDKLICOZGCVTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(C=C(C=C1)Cl)Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



